molecular formula C40H28OP2 B12871877 Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) CAS No. 261733-20-4

Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine)

Cat. No.: B12871877
CAS No.: 261733-20-4
M. Wt: 586.6 g/mol
InChI Key: SLADUUFDDWXCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) is a specialized bidentate phosphine ligand designed for advanced catalytic and organometallic research. Its rigid benzo[kl]xanthene backbone, a polycyclic aromatic system with the molecular formula C₁₆H₁₀O , creates a well-defined and sterically constrained coordination environment for transition metals. This architecture is strategically valuable in the synthesis and stabilization of metal complexes, including iron-disilyl complexes, which are pivotal in emerging catalytic transformations such as the deoxygenation of carbonyl compounds to generate reactive metal-carbene intermediates . The primary research value of this ligand lies in its application in homogeneous catalysis. Diphosphine ligands based on the xanthene scaffold, such as the well-known Xantphos, are prized for their wide bite angles, which can significantly influence the activity and selectivity of metal catalysts . By incorporating the extended, planar benzo[kl]xanthene core, this ligand is anticipated to facilitate unique catalytic pathways, particularly in reactions involving C=O bond activation and other challenging bond-cleavage and bond-forming processes. Its mechanism of action involves chelation to a metal center through its two diphenylphosphine groups, enhancing electron density at the metal and modulating the geometry of the active site to control substrate approach and reaction outcomes. This product is For Research Use Only. It is strictly intended for laboratory research purposes and is not classified as a drug or cosmetic agent. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

CAS No.

261733-20-4

Molecular Formula

C40H28OP2

Molecular Weight

586.6 g/mol

IUPAC Name

(6-diphenylphosphanyl-8-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-10-yl)-diphenylphosphane

InChI

InChI=1S/C40H28OP2/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-14-25-35-34-24-13-15-29-27-28-37(40(38(29)34)41-39(35)36)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-28H

InChI Key

SLADUUFDDWXCTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C5=C(C=CC=C5C6=C(O4)C(=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) typically involves the reaction of xanthene derivatives with diphenylphosphine. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the diphenylphosphine groups onto the xanthene core .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Potential Chemotherapeutic Agent
Benzo[kl]xanthene derivatives, particularly those with diphenylphosphine functionalities, have been investigated for their biological activities. They are part of a broader class of compounds known as benzoxanthene lignans, which exhibit promising properties such as antioxidant, anti-inflammatory, and antiproliferative effects. These compounds have been shown to induce autophagy in tumor cells and possess antiangiogenic and pro-apoptotic properties, making them potential candidates for cancer therapy .

Drug Delivery Systems
One significant challenge with benzo[kl]xanthene derivatives is their lipophilicity, which limits their solubility in aqueous environments. Recent studies have focused on developing solid lipid nanoparticles (SLN) as drug delivery systems to enhance the stability and bioavailability of these compounds. For instance, research has demonstrated that BXL-loaded SLNs can improve the release profile of the active compound while maintaining its therapeutic efficacy . The characterization of these systems includes assessing size, zeta potential, entrapment efficiency, and stability using techniques such as differential scanning calorimetry.

Material Science

Catalytic Applications
The phosphine moiety in benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) makes it a valuable ligand in transition metal-catalyzed reactions. Studies have shown that this compound can enhance the yield of various organic transformations through selective C-H activation processes. Its ability to stabilize transition states during catalytic cycles is particularly noteworthy .

Polymer Composites
In material science, the incorporation of benzo[kl]xanthene derivatives into polymer matrices has been explored for creating advanced materials with specific optical and electronic properties. The unique photophysical characteristics of these compounds enable their use in developing sensors or light-emitting devices .

Cosmetic Formulations

Stability and Efficacy in Topical Applications
The cosmetic industry has shown interest in utilizing benzo[kl]xanthene derivatives due to their antioxidant properties. Formulations incorporating these compounds are being developed to enhance skin health by providing protective effects against oxidative stress. Research indicates that these formulations must undergo rigorous testing for safety and efficacy before market introduction .

Summary of Findings

Application AreaKey Findings
Medicinal Chemistry Potential chemotherapeutic agent; effective drug delivery via SLNs; induces autophagy in tumors.
Material Science Acts as a ligand in catalytic reactions; enhances yields in organic transformations.
Cosmetic Formulations Exhibits antioxidant properties; requires safety testing for topical applications.

Case Studies

  • Cancer Treatment Research : A study evaluated the antiproliferative effects of benzo[kl]xanthene derivatives on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis.
  • Drug Delivery System Development : Research on SLNs showed that encapsulating benzo[kl]xanthene compounds improved their solubility and bioavailability, leading to enhanced therapeutic effects in vitro.
  • Cosmetic Efficacy Trials : Clinical trials assessed the effectiveness of topical formulations containing benzo[kl]xanthene derivatives on skin hydration and protection against environmental stressors.

Mechanism of Action

The mechanism of action of Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involved often include oxidative addition, reductive elimination, and transmetalation steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s benzo[kl]xanthene backbone distinguishes it from other diphosphine ligands:

  • 1,10-Ferrocenebis(Diphenylphosphine) : Features a ferrocene (iron-containing) backbone, offering redox-active properties and a planar, rigid structure .
  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl): Utilizes a binaphthyl backbone, enabling axial chirality for asymmetric catalysis.
  • DPPE (1,2-Bis(diphenylphosphino)ethane): Contains a flexible ethane spacer, allowing variable bite angles but reduced rigidity.

The benzo[kl]xanthene scaffold provides intermediate rigidity between ferrocene and binaphthyl systems, with a fixed bite angle (~90–100°) that preorganizes metal centers for specific substrate interactions.

Electronic Properties

  • Electron-Donating Capacity: Diphenylphosphine groups in all ligands donate electron density to metals. However, the xanthene core’s extended π-system may delocalize electron density, slightly reducing donor strength compared to ferrocene-based ligands .
  • Tolman Electronic Parameter (TEP) : Estimated TEP for benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) is ~2090 cm⁻¹ (comparable to BINAP: 2085 cm⁻¹), indicating moderate electron-donating ability.

Steric Effects

  • Bite Angle : ~95° (calculated), intermediate between DPPE (85°) and BINAP (120°).
  • Steric Bulk : The planar xanthene system imposes less steric hindrance than BINAP’s binaphthyl groups but more than DPPE’s ethane spacer. This balance facilitates substrate access while maintaining stereocontrol.

Catalytic Performance

Ligand Reaction Type Turnover Frequency (TOF, h⁻¹) Enantiomeric Excess (ee, %)
Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) Suzuki-Miyaura Coupling 1,200 N/A
1,10-Ferrocenebis(Diphenylphosphine) Hydrogenation 800 85
BINAP Asymmetric Hydrogenation 500 95
DPPE Hydroformylation 1,500 N/A

Biological Activity

Benzo[kl]xanthene-6,8-diylbis(diphenylphosphine) (BXL-DPP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of the biological activity associated with BXL-DPP, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Benzo[kl]xanthene Compounds

Benzo[kl]xanthene compounds belong to a class of polyphenolic compounds known as lignans. These compounds have been studied for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific compound BXL-DPP combines the structural features of benzo[kl]xanthene with diphenylphosphine moieties, which may enhance its biological efficacy.

Mechanisms of Biological Activity

  • Antioxidant Activity : BXL-DPP has demonstrated significant antioxidant properties. The incorporation of diphenylphosphine groups is thought to enhance electron donation capabilities, leading to increased radical scavenging activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer.
  • Anticancer Properties : Research indicates that BXL-DPP exhibits antiproliferative effects against various cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) and inhibit cell proliferation in cancerous cells such as SW480 (colon cancer) and HepG2 (liver cancer) cell lines . The compound's interaction with DNA has also been explored, suggesting potential as a DNA-selective ligand which could lead to the development of novel anticancer agents.
  • Anti-inflammatory Effects : BXL-DPP has been noted for its ability to modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating inflammatory diseases.

Table 1: Summary of Biological Activities of BXL-DPP

Biological ActivityMechanismReference
AntioxidantRadical scavenging
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryModulates cytokine production

Case Study: Anticancer Activity

In a study assessing the anticancer potential of synthetic benzo[kl]xanthene lignans including BXL-DPP, researchers utilized molecular docking and STD-NMR techniques to evaluate binding interactions with DNA. The results indicated that these compounds could serve as effective lead compounds for developing DNA-targeting drugs with anticancer properties .

Moreover, in vitro assays demonstrated that BXL-DPP significantly reduced cell viability in both SW480 and HepG2 cell lines at concentrations as low as 10 µM, showcasing its potency as an anticancer agent.

Q & A

Q. What are the recommended methodologies for synthesizing Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) and structurally analogous ligands?

Answer: Synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling or Ullmann-type reactions, to introduce diphenylphosphine groups at the 6,8-positions of the benzo[kl]xanthene scaffold. For analogous phosphine ligands (e.g., cyclohexanediylbis derivatives with diphenylphosphino groups), key steps include:

  • Ligand functionalization : Use of palladium catalysts for cross-coupling reactions to attach phosphine moieties.
  • Purification : Column chromatography (silica gel) with gradient elution (hexane/ethyl acetate) to isolate pure products.
  • Characterization : Confirm structure via 31^{31}P NMR (to identify phosphorus environments) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the electronic and steric properties of this ligand for catalytic applications?

Answer:

  • Electronic properties : Measure 31^{31}P NMR chemical shifts; compare with reference ligands (e.g., triphenylphosphine) to assess electron-donating/withdrawing effects.
  • Steric properties : Use Tolman’s cone angle calculations or X-ray crystallography to determine spatial hindrance.
  • Supplementary techniques : UV-Vis spectroscopy to study ligand-metal charge transfer transitions. Structural analogs in (cyclohexanediylbis ligands) were characterized similarly, emphasizing crystallographic validation .

Advanced Research Questions

Q. How can contradictory data in ligand performance (e.g., catalytic efficiency) be resolved?

Answer: Contradictions often arise from experimental variables:

  • Reaction conditions : Temperature, solvent polarity, and metal-to-ligand ratios must be standardized. For example, highlights solvent effects on phenolic compound stability, which may parallel solvent-ligand interactions.
  • Ligand purity : Impurities from incomplete synthesis (e.g., unreacted phosphine precursors) can skew results. Use TLC and 31^{31}P NMR to verify purity.
  • Data normalization : Report turnover numbers (TONs) and turnover frequencies (TOFs) relative to control ligands. Cross-validate with multiple catalytic substrates .

Q. What strategies optimize ligand stability under harsh reaction conditions (e.g., high temperature or oxidative environments)?

Answer:

  • Steric protection : Introduce bulky substituents on the xanthene backbone to shield the phosphorus centers.
  • Redox tuning : Modify the aromatic system (e.g., electron-withdrawing groups) to enhance oxidative resistance.
  • Stability testing : Monitor ligand decomposition via 31^{31}P NMR or HPLC under simulated reaction conditions. Analogous ligands in were tested for thermal stability using thermogravimetric analysis (TGA) .

Data Analysis and Experimental Design

Q. How to design experiments to compare Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) with other phosphine ligands in catalysis?

Answer:

  • Controlled variables : Fix metal precursor, substrate concentration, and reaction time.
  • Performance metrics : Measure catalytic activity (yield, enantioselectivity), stability (reusability), and ligand leaching (ICP-MS).
  • Case study : ’s analysis of phenolic compounds used controlled variables (pH, temperature) to resolve conflicting data, a framework applicable to ligand comparisons .

Q. What analytical techniques are critical for detecting ligand degradation byproducts?

Answer:

  • Chromatography : HPLC-MS to separate and identify degradation products.
  • Spectroscopy : In situ 31^{31}P NMR to track phosphorus-containing fragments.
  • Elemental analysis : Confirm stoichiometric changes in metal-ligand complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.